N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide
Brand Name: Vulcanchem
CAS No.: 303151-02-2
VCID: VC6057146
InChI: InChI=1S/C24H23Cl2N3O/c25-19-6-11-22(23(26)16-19)24(30)27-20-7-9-21(10-8-20)29-14-12-28(13-15-29)17-18-4-2-1-3-5-18/h1-11,16H,12-15,17H2,(H,27,30)
SMILES: C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Molecular Formula: C24H23Cl2N3O
Molecular Weight: 440.37

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide

CAS No.: 303151-02-2

Cat. No.: VC6057146

Molecular Formula: C24H23Cl2N3O

Molecular Weight: 440.37

* For research use only. Not for human or veterinary use.

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide - 303151-02-2

Specification

CAS No. 303151-02-2
Molecular Formula C24H23Cl2N3O
Molecular Weight 440.37
IUPAC Name N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide
Standard InChI InChI=1S/C24H23Cl2N3O/c25-19-6-11-22(23(26)16-19)24(30)27-20-7-9-21(10-8-20)29-14-12-28(13-15-29)17-18-4-2-1-3-5-18/h1-11,16H,12-15,17H2,(H,27,30)
Standard InChI Key NARIGROMDNDMDJ-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl

Introduction

Chemical Characterization and Structural Features

Molecular Identity

The compound’s IUPAC name, N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide, reflects its intricate architecture. Key features include:

  • A benzylpiperazine group contributing to potential receptor-binding activity.

  • A 2,4-dichlorobenzamide moiety associated with hydrophobic interactions and metabolic stability.

  • A para-substituted phenyl bridge connecting these subunits, optimizing spatial orientation for target engagement.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC24_{24}H23_{23}Cl2_2N3_3O
Molecular Weight440.4 g/mol
Canonical SMILESC1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Topological Polar Surface Area49.8 Ų

The dichlorobenzamide group enhances lipophilicity, potentially improving membrane permeability—a critical factor for CNS penetration or antimicrobial activity .

Synthetic Routes and Optimization

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step approach:

  • Preparation of 4-(4-Benzylpiperazin-1-yl)aniline: Achieved via nucleophilic substitution between 4-fluoroaniline and benzylpiperazine under basic conditions.

  • Amidation with 2,4-Dichlorobenzoyl Chloride: The aniline intermediate reacts with 2,4-dichlorobenzoyl chloride in dichloromethane, catalyzed by triethylamine to yield the final product.

Critical Reaction Parameters:

  • Temperature control (0–25°C) to minimize side reactions.

  • Purification via column chromatography or recrystallization to achieve >95% purity.

Industrial-Scale Considerations

Large-scale production may employ continuous-flow reactors to enhance yield and reduce reaction times. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensure batch consistency—a necessity for pharmaceutical applications .

Hypothetical Biological Activity and Mechanisms

Table 2: Comparative Activity of Piperazine Derivatives

Compound ClassTarget EnzymeMinimum Inhibitory Concentration (MIC)
Benzothiazinone-piperazineDNA gyrase (MTB)0.5–2.0 μg/mL
Dichlorobenzamide-piperazineOxidoreductase (Hypothetical)Not determined

CNS-Targeting Effects

The benzylpiperazine moiety is a hallmark of serotonin and dopamine receptor modulators. For instance, analogous compounds exhibit affinity for 5-HT1A_{1A} and D2_2 receptors, implicating potential antidepressant or antipsychotic applications . Molecular docking studies hypothesize that the dichlorobenzamide group may stabilize receptor-ligand interactions through hydrophobic binding pockets.

Future Research Directions

Target Validation Studies

  • Enzymatic Assays: Screen against bacterial oxidoreductases and human topoisomerases to identify primary targets.

  • Receptor Binding Profiling: Radioligand displacement assays using 5-HT1A_{1A} and D2_2 receptor preparations.

Structural Optimization

  • Electron-Withdrawing Group Substitution: Replace chlorine atoms with fluorine to modulate electronic effects and bioavailability.

  • Heterocyclic Modifications: Introduce pyridine or thiazole rings to explore synergistic interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator